molecular formula C18H20N4O5S B2417619 2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide CAS No. 2097860-43-8

2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide

Cat. No. B2417619
CAS RN: 2097860-43-8
M. Wt: 404.44
InChI Key: IBGMPKCLMLBYRA-UHFFFAOYSA-N
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Description

“2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide” is a complex organic compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.

Scientific Research Applications

Synthetic Methods and Applications

  • A study presented an efficient method for the sulfamoylation of hydroxyl groups using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents to accelerate the reaction, achieving high yields without a base. This process could be applied to various hydroxyl groups, indicating its utility in synthesizing sulfamate derivatives (Okada, Iwashita, & Koizumi, 2000).

Antiproliferative and Anticancer Activity

  • Research on new functionalized pyridine-linked thiazole derivatives showed promising antiproliferative activity against several cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). This study highlights the potential of pyridine-thiazole compounds in cancer treatment (Alqahtani & Bayazeed, 2020).
  • Novel acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety were synthesized, with some compounds showing effectiveness exceeding that of the reference drug doxorubicin against cancer cells, demonstrating significant antitumor activity (Alqasoumi et al., 2009).

Structural Elucidation

  • Crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and related compounds provided insights into the folded conformation about the methylene C atom of the thioacetamide bridge, highlighting the importance of intramolecular hydrogen bonding in stabilizing these conformations (Subasri et al., 2016).

Antimicrobial Activity

  • A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial applications detailed the preparation of various derivatives with promising in vitro antibacterial and antifungal activities, showcasing the utility of these compounds in developing antimicrobial agents (Darwish et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The pyrrolidine scaffold, in particular, is a versatile structure that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

2-[4-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c19-17(23)12-27-15-3-5-16(6-4-15)28(25,26)21-10-13-8-14(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11,21H,1-2,7,10,12H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGMPKCLMLBYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide

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